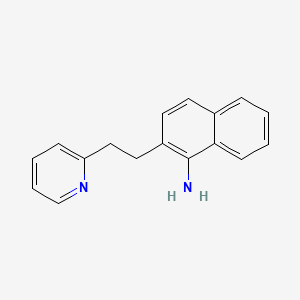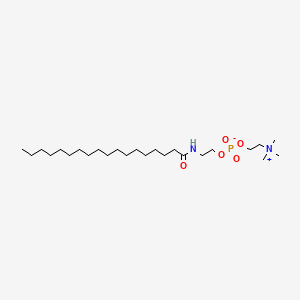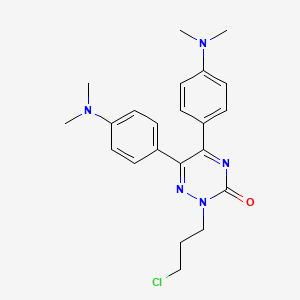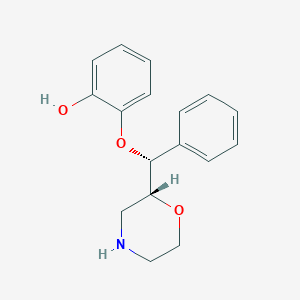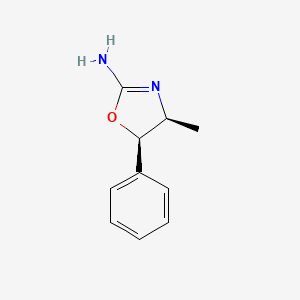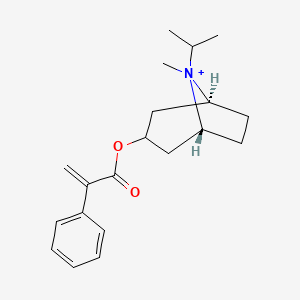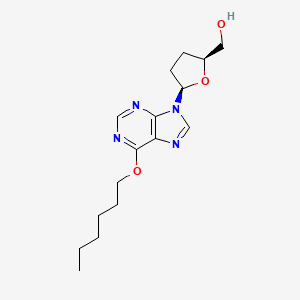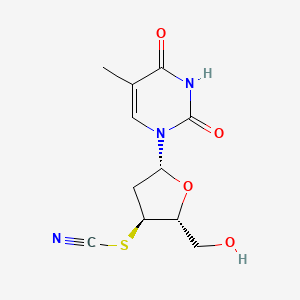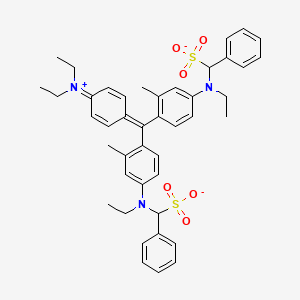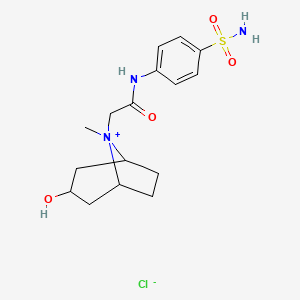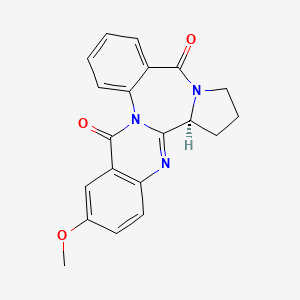
Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features multiple functional groups, including fluorine atoms, phenoxy groups, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorophenoxy Intermediate: This involves the reaction of fluorobenzene with phenol derivatives under conditions that promote nucleophilic aromatic substitution.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the fluorophenoxy intermediate with a methoxyphenyl derivative, often using a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the intermediate with a suitable benzyl halide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the fluorine atoms, potentially leading to defluorination under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Defluorinated products and reduced aromatic rings.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: Use in the development of diagnostic tools and imaging agents.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- exerts its effects depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxyphenyl group can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-hydroxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-fluoro-2-(4-chlorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of fluorine atoms, phenoxy groups, and methoxyphenyl groups in Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- imparts distinct chemical and physical properties. These include enhanced stability, specific reactivity patterns, and potential for diverse applications in various fields.
特性
CAS番号 |
83492-95-9 |
|---|---|
分子式 |
C24H24F2O3 |
分子量 |
398.4 g/mol |
IUPAC名 |
1-fluoro-2-(4-fluorophenoxy)-4-[[2-(4-methoxyphenyl)-2-methylpropoxy]methyl]benzene |
InChI |
InChI=1S/C24H24F2O3/c1-24(2,18-5-9-20(27-3)10-6-18)16-28-15-17-4-13-22(26)23(14-17)29-21-11-7-19(25)8-12-21/h4-14H,15-16H2,1-3H3 |
InChIキー |
WQCKQNCLMBGJQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


